4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a furan ring, a benzene ring, and a sulfonamide group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formylation: The furan ring can be formylated using reagents like Vilsmeier-Haack reagent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Sulfonamides are well-known for their antibacterial properties. This compound might be explored for its potential as an antibacterial agent, particularly against resistant strains.
Industry
In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-(5-Formylfuran-2-yl)benzenesulfonamide: Lacks the isopropyl group.
N-(Propan-2-yl)benzenesulfonamide: Lacks the furan ring and formyl group.
4-(5-Methylfuran-2-yl)-N-(propan-2-yl)benzenesulfonamide: Has a methyl group instead of a formyl group on the furan ring.
Uniqueness
The presence of both the formyl group on the furan ring and the isopropyl group on the sulfonamide makes 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(2)15-20(17,18)13-6-3-11(4-7-13)14-8-5-12(9-16)19-14/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTOMWGHSZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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